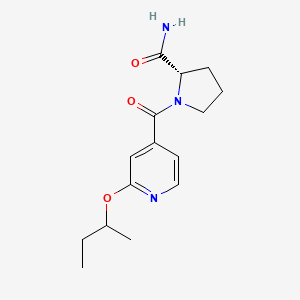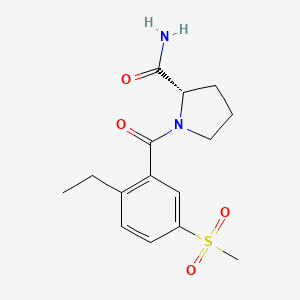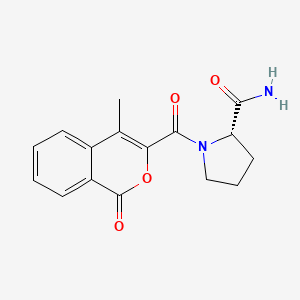![molecular formula C21H21N3O3 B7342954 (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide](/img/structure/B7342954.png)
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide, also known as LY341495, is a selective antagonist of the group II metabotropic glutamate receptors (mGluRs) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide acts as a selective antagonist of the group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate in the central nervous system. By blocking the activity of these receptors, this compound reduces the excitatory neurotransmission and has a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. It has been reported to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide in lab experiments is its high selectivity for the group II mGluRs, which allows for more precise investigation of the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations is its relatively low potency, which requires higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research on (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide. One area of interest is the development of more potent and selective antagonists of the group II mGluRs, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Furthermore, the potential use of this compound as a tool for studying the neurobiological mechanisms of addiction and relapse is also an area of interest.
Méthodes De Synthèse
The synthesis of (2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis procedure has been described in various research articles and patents.
Applications De Recherche Scientifique
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide has been widely used in scientific research to investigate the role of mGluRs in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
(2S)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(27-17-12-16-4-2-3-5-18(16)23-13-17)21(25)24-19-8-11-26-20(19)15-6-9-22-10-7-15/h2-7,9-10,12-14,19-20H,8,11H2,1H3,(H,24,25)/t14-,19+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMQJAYQQVCLB-KPOBHBOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCO[C@H]1C2=CC=NC=C2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342875.png)


![(2S)-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342888.png)
![(2S)-1-[4-(1,1,1-trifluoropropan-2-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342889.png)

![(2S)-1-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342902.png)

![(3-ethoxyphenyl)-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342914.png)
![3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7342921.png)
![(1S)-2,2-dimethyl-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]cyclopropane-1-carboxamide](/img/structure/B7342925.png)
![5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B7342934.png)
![2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide](/img/structure/B7342944.png)
![4-(ethylsulfanylmethyl)-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide](/img/structure/B7342948.png)